molecular formula C10H8ClN3O2 B1391798 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1221792-24-0

5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1391798
M. Wt: 237.64 g/mol
InChI Key: UYDVSJICHNMPSU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CM-PTA) is an organic compound that is widely used in scientific research and laboratory experiments. It is an aromatic compound with a molecular formula of C11H9ClN4O2 and a molecular weight of 266.66 g/mol. CM-PTA is used as a reagent in various organic syntheses and as a building block in the synthesis of pharmaceuticals, natural products, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and other materials.

Scientific Research Applications

  • Synthesis and Antitumor Activity : 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid and its derivatives have been studied for their antitumor properties. Specific derivatives, such as 3-(5-methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles, were synthesized and evaluated for antitumor activity. These compounds are synthesized by cyclization and subsequent reactions like S-alkylation, N-aminomethylation, and N-oxymethylation (Калдрикян et al., 2011).

  • Antibacterial Properties : The triazole compound and its derivatives have been synthesized and studied for their antibacterial activities. 5-(1H-1,2,4-triazol-3-ylsul-fanylmethyl)furan-2-carboxylic acids and their derivatives were synthesized by the interaction of 5-substituted 1H-1,2,4-triazole-3-thiols with methyl ether of 2-chloromethylfuran-5-carboxilic acid. These compounds were tested for their antibacterial properties (Ирадян et al., 2014).

  • Synthetic Pathways and Chemical Reactions : The compound has been involved in various chemical reactions leading to the synthesis of novel compounds. For instance, the reaction of 5-aryl-3-chloro-4-phenyl-1,2,4-triazoles with hydrazine hydrate led to the formation of s-triazole-fused ring systems and tetrazole-fused ring systems, showcasing the compound's versatility in organic synthesis (Ghattas et al., 2001).

  • NMR Studies and Structural Analysis : Detailed structural analysis of the compound and its derivatives, such as 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives, has been conducted using NMR and other techniques. These studies provide insights into the spatial arrangement and electronic properties of these molecules, which are crucial for understanding their chemical reactivity and potential applications (Bednarek et al., 2001).

  • Synthesis of Energetic Salts : The compound has been utilized in the synthesis of energetic salts. For instance, triazolyl-functionalized monocationic energetic salts were prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, indicating their potential use in materials science (Wang et al., 2007).

Future Directions

The future directions for research on “5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid” could involve exploring its synthesis, understanding its mechanism of action, and investigating its potential applications. For instance, the production and derivative chemistry of various hydrophobic analogs of HMF have been discussed, and future directions on this research have been proposed .

properties

IUPAC Name

5-(chloromethyl)-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-6-8-12-9(10(15)16)13-14(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDVSJICHNMPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180398
Record name 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

1221792-24-0
Record name 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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